molecular formula C18H16N4O2 B2409419 N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide CAS No. 312755-07-0

N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide

货号: B2409419
CAS 编号: 312755-07-0
分子量: 320.352
InChI 键: ADAIDEJRQDIPQF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide is a novel, asymmetric derivative of the 1H-imidazole-4,5-dicarboxamide (I45DC) class of compounds, which are gaining significant interest in chemical and pharmaceutical research. This compound features a phenyl substituent on one amide nitrogen and a p-tolyl (4-methylphenyl) group on the other, a structural motif known to influence molecular properties like lipophilicity and aromatic stacking potential . Researchers are exploring asymmetric imidazole-4,5-dicarboxamides for their potential as inhibitors of biological targets, such as the AcrAB-TolC multidrug efflux pump in E. coli , a mechanism that could help overcome antibiotic resistance . Furthermore, I45DC derivatives are prominent in developing advanced diagnostic tools; their structure can be tuned for use as pH-sensitive Chemical Exchange Saturation Transfer (CEST) Magnetic Resonance Imaging (MRI) contrast agents. These agents exploit labile protons on the imidazole ring to generate contrast that is sensitive to physiological pH, showing great promise for functional imaging of diseases, including mapping pH alterations in kidney dysfunction and tumors . The compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

属性

IUPAC Name

5-N-(4-methylphenyl)-4-N-phenyl-1H-imidazole-4,5-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-12-7-9-14(10-8-12)22-18(24)16-15(19-11-20-16)17(23)21-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,20)(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAIDEJRQDIPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N=CN2)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of Phenyl and p-Tolyl Groups: The phenyl and p-tolyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate phenyl and p-tolyl halides.

    Formation of Carboxamide Groups: The carboxamide groups can be introduced through the reaction of the imidazole derivative with phosgene or other carbonylating agents, followed by the reaction with ammonia or primary amines.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents and solvents.

化学反应分析

Types of Reactions

N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of imidazole derivatives with reduced functional groups.

    Substitution: The phenyl and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents for substitution reactions include halides, sulfonates, and organometallic reagents.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

科学研究应用

Antiviral Applications

The imidazole-4,5-dicarboxamide derivatives, including N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide, have shown significant antiviral activity. Notably:

  • Dengue and Yellow Fever Viruses : High-throughput screening of compound libraries has revealed that these derivatives exhibit potent inhibitory effects against dengue virus (DENV) and yellow fever virus (YFV). For instance, certain derivatives demonstrated effective half-maximal effective concentrations (EC50) in the micromolar range, indicating their potential as antiviral agents against these flaviviruses .
  • SARS-CoV-2 : Recent studies have explored the efficacy of imidazole-4,5-dicarboxamide derivatives against the main protease of SARS-CoV-2. These compounds were designed to fit the active site of the protease and showed promising inhibition results, suggesting their potential role in COVID-19 treatment .

Antibacterial Properties

Imidazole derivatives have also been investigated for their antibacterial properties:

  • Inhibition of Drug-resistant E. coli : Asymmetric imidazole-4,5-dicarboxamide derivatives have been identified as inhibitors of the AcrAB-TolC efflux pump in E. coli, a mechanism that contributes to antibiotic resistance. These findings open avenues for developing new antibacterial agents that can combat resistant strains .

Other Biological Activities

Beyond antiviral and antibacterial applications, this compound exhibits a range of biological activities:

  • Kinase Inhibition : Some derivatives have been reported to inhibit various kinases with antiproliferative effects on cancer cell lines such as HL-60 cells. This suggests their potential utility in cancer therapy .
  • Protein Interaction Inhibition : The compounds have also been noted for their ability to disrupt protein-protein interactions essential for viral entry and replication, particularly in the context of hepatitis C virus .

Case Studies and Research Findings

A comprehensive review of studies highlights several key findings regarding the applications of imidazole-4,5-dicarboxamide derivatives:

Study FocusKey FindingsReference
Antiviral ActivityCompounds demonstrated EC50 values in micromolar range against DENV and YFV.
SARS-CoV-2 InhibitionNew derivatives showed significant inhibition of SARS-CoV-2 main protease.
Antibacterial EffectsIdentified as inhibitors of AcrAB-TolC pump in E. coli, suggesting potential against resistant bacteria.
Kinase InhibitionSome derivatives exhibited antiproliferative activity against cancer cell lines like HL-60.

作用机制

The mechanism of action of N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, leading to modulation of biochemical pathways and cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key imidazole-4,5-dicarboxamide derivatives and their biological activities:

Compound Name Substituents (N4/N5) Biological Activity Key Data Reference
N4-Phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide Phenyl / p-Tolyl Not explicitly reported (potential antiviral/antimicrobial) N/A
15a : N5-(4-Fluorophenyl)-N4-(4-methyl-2-(3-methyl-1H-pyrazol-5-yl)phenyl) 4-Methyl-2-(3-methylpyrazolyl)phenyl / 4-Fluorophenyl Antiviral (DENV, YFV) EC50: 2.50 mM (DENV), 3.47 mM (YFV)
15c : N5-(4-Fluorophenyl)-N4-(2-(pyridin-4-yl)benzyl) 2-(Pyridin-4-yl)benzyl / 4-Fluorophenyl Antiviral (DENV) Yield: 83%; NMR/HRMS confirmed
15k : N4-(4-Methyl-2-(thiophen-3-yl)phenyl)-N5-(p-tolyl) 4-Methyl-2-(thiophen-3-yl)phenyl / p-Tolyl Not explicitly reported (structural analog) Yield: 79%; CH3 groups enhance lipophilicity
15i : N5-(4-Fluorophenyl)-N4-(2-(furan-2-yl)-4-methylphenyl) 2-(Furan-2-yl)-4-methylphenyl / 4-Fluorophenyl Antiviral EC50 not reported; furan enhances solubility
2-Methylimidazole-4,5-dicarboxamide derivatives Varied aryl/alkyl groups Antibacterial, Antifungal MIC: 4–32 µg/mL (bacteria), 8–64 µg/mL (fungi)
N,N'-Dimethyl-1-propylimidazole-4,5-dicarboxamide Methyl / Propyl Not explicitly reported CAS 3691-03-0; alkyl chains may improve metabolic stability

Key Comparative Insights

Antiviral Activity: Fluorinated phenyl groups (e.g., 15a, 15c) correlate with anti-DENV/YFV activity, likely due to enhanced electron-withdrawing effects and target binding .

Antimicrobial Activity :

  • 2-Methylimidazole derivatives (e.g., 5a–6g) exhibit broad-spectrum antibacterial and antifungal activities, suggesting that methyl groups at specific positions enhance membrane penetration .

Structural Modifications :

  • Heterocyclic Substituents : Thiophene (15k) and furan (15i) rings improve solubility compared to purely aromatic substituents, which could mitigate toxicity .
  • Alkyl vs. Aryl Chains : Alkyl-substituted analogs (e.g., N,N'-dimethyl-1-propyl) may enhance metabolic stability but reduce target affinity compared to aryl groups .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for 15c and 15k, which achieve yields >75% via solution-phase reactions . Solid-phase combinatorial synthesis (as in ) offers scalability but may require optimization for bulky substituents .

Physicochemical and Pharmacokinetic Properties

  • NMR Data : The target compound’s 1H/13C NMR profiles would resemble 15k (δ 7.98–7.18 ppm for aromatic protons; δ 20–160 ppm for carbons) .
  • Metabolic Stability : Methyl groups (as in p-tolyl) may slow hepatic oxidation compared to halogenated analogs .

生物活性

N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide, a synthetic compound with the molecular formula C18H16N4O2C_{18}H_{16}N_{4}O_{2} and CAS number 312755-07-0, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features an imidazole core with substituents that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The structure of this compound can be represented as follows:

Molecular Structure C18H16N4O2\text{Molecular Structure }C_{18}H_{16}N_{4}O_{2}

Key Features:

  • Imidazole Ring: Central to the compound's structure, contributing to its biological reactivity.
  • Substituents: The presence of phenyl and para-tolyl groups enhances lipophilicity, potentially affecting membrane permeability and receptor binding.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from imidazole derivatives. The general synthetic pathway includes:

  • Formation of the imidazole ring through cyclization.
  • Introduction of carboxamide groups at positions 4 and 5.
  • Substitution at nitrogen positions with phenyl and para-tolyl groups.

Antiviral Activity

Recent studies have highlighted the antiviral potential of imidazole derivatives. Although specific data on this compound is limited, related compounds have demonstrated significant antiviral activity against various viruses including dengue and yellow fever viruses.

CompoundVirus TypeEC50 (µM)Reference
15aDENV1.85
15bYFV2.50
5a2SARS-CoV-24.79

These findings suggest that modifications to the imidazole scaffold can enhance antiviral potency.

Antiparkinsonian Activity

Another area of research indicates that imidazole derivatives may exhibit antiparkinsonian effects. For instance, compounds structurally related to this compound have shown dose-dependent improvements in locomotor activity in animal models.

Key Findings:

  • Significant increase in locomotor activity was observed in treated groups compared to controls.
  • The antiparkinsonian effect was more pronounced than that of established treatments like amantadine .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Viral Proteases: Similar compounds have been shown to inhibit viral proteases crucial for viral replication.
  • Modulation of Dopaminergic Pathways: The structural features may facilitate interactions with dopaminergic receptors or enzymes involved in dopamine metabolism.

Case Studies and Research Findings

Several case studies have explored the biological activities associated with imidazole derivatives:

  • Antiviral Efficacy: A study demonstrated that certain imidazole derivatives effectively inhibited DENV replication in vitro, suggesting potential for therapeutic development against viral infections .
  • Antiparkinsonian Effects: Research indicated that specific derivatives significantly reduced symptoms associated with Parkinson's disease models in rodents .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for N⁴-phenyl-N⁵-(p-tolyl)-1H-imidazole-4,5-dicarboxamide in academic settings?

  • Methodological Answer : A three-step synthesis starting from diaminomaleonitrile (DAMN) can be adapted, involving condensation with substituted benzyl halides and subsequent carboxamide formation. Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reactivity for imidazole ring closure.
  • Catalysts : Mild bases like K₂CO₃ facilitate N-alkylation without side reactions.
  • Temperature control : Stepwise heating (60–80°C) minimizes decomposition.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients resolves intermediates .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substituent integration (e.g., phenyl vs. p-tolyl groups). Aromatic protons appear as distinct multiplets (δ 7.0–8.0 ppm).
  • X-ray diffraction : Single-crystal analysis using SHELXL refines bond lengths/angles (e.g., C–N: ~1.32 Å). ORTEP-3 generates thermal ellipsoid diagrams for visualizing molecular geometry.
  • Validation : checkCIF identifies outliers in crystallographic data (e.g., ADPs, bond-length discrepancies).

Q. How can researchers identify and quantify impurities during synthesis?

  • Methodological Answer :

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate unreacted intermediates. MS detects m/z corresponding to byproducts (e.g., mono-alkylated derivatives).
  • TLC monitoring : Silica plates with UV visualization track reaction progress (Rf ~0.5 for pure product).
  • Elemental analysis : Confirms C/H/N ratios within 0.3% of theoretical values .

Advanced Research Questions

Q. How are antiferromagnetic interactions analyzed in metal complexes of this ligand?

  • Methodological Answer :

  • Magnetic susceptibility : SQUID magnetometry measures χ vs. T (2–300 K). Data fitting with the Bleaney-Bowers model quantifies exchange coupling constants (e.g., J = −143 cm⁻¹ for Cu(II) complexes).
  • DFT calculations : Broken-symmetry DFT (B3LYP/def2-TZVP) calculates spin densities and corroborates experimental J values .

Q. What experimental designs are effective for evaluating bioactivity against enzyme targets?

  • Methodological Answer :

  • Enzyme assays : Catecholase activity is tested using 3,5-di-tert-butylcatechol (DTBC) in DMF. UV-Vis monitors o-quinone formation (λ = 400 nm, ε = 1900 M⁻¹cm⁻¹).
  • IC₅₀ determination : Dose-response curves (0–100 µM) with elastase or similar enzymes identify inhibition potency .
  • Molecular docking : AutoDock Vina screens ligand-enzyme binding modes, prioritizing H-bonding with active-site residues .

Q. How can computational methods resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :

  • Conformational analysis : DFT-optimized geometries (e.g., B3LYP/6-31G*) compare with X-ray structures. Torsional angle deviations >10° suggest dynamic disorder in solution.
  • NMR chemical shift prediction : GIAO-DFT calculates ¹³C shifts; discrepancies >2 ppm indicate crystallographic packing effects .

Q. What strategies assess catalytic efficiency in oxidation reactions?

  • Methodological Answer :

  • Turnover number (TON) : Substrate depletion is quantified via GC-MS or spectrophotometry. For DTBC oxidation, TON = [quinone]/[catalyst].
  • Kinetic studies : Initial rate analysis under pseudo-first-order conditions determines kcat (e.g., 0.15 min⁻¹ for Cu(II) complexes) .

Q. How are electron-transfer mechanisms probed electrochemically?

  • Methodological Answer :

  • Cyclic voltammetry : Glassy carbon electrodes in DMF/0.1 M TBAPF₆ reveal redox peaks. E1/2 values correlate with ligand’s electron-withdrawing capacity.
  • EIS : Nyquist plots quantify charge-transfer resistance (Rct) at metal-ligand interfaces .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。